molecular formula C8H7ClN2 B594411 5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine CAS No. 1312755-53-5

5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine

Cat. No.: B594411
CAS No.: 1312755-53-5
M. Wt: 166.608
InChI Key: HVAKCCNAQAVTRL-UHFFFAOYSA-N
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Description

5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.608. The purity is usually 95%.
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Properties

CAS No.

1312755-53-5

Molecular Formula

C8H7ClN2

Molecular Weight

166.608

IUPAC Name

5-chloro-3-prop-1-ynylpyridin-2-amine

InChI

InChI=1S/C8H7ClN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11)

InChI Key

HVAKCCNAQAVTRL-UHFFFAOYSA-N

SMILES

CC#CC1=CC(=CN=C1N)Cl

Synonyms

2-PyridinaMine, 5-chloro-3-(1-propyn-1-yl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propyne (35 g, 0.87 mol) was condensed into a pre-weighed flask cooled to ca. −40° C. containing THF (100 mL). The solution was added via cannula to a cooled (0-5° C.), degassed mixture of 5-chloro-3-iodo-pyridin-2-ylamine (81.4 g, 0.32 mol), bis(triphenylphosphine)dichloropalladium(0) (4.49 g, 6.4 mmol), copper (I) iodide (1.46 g, 7.67 mmol) and triethylamine (97.3 g, 134 mL, 0.98 mol) in THF (900 mL). The mixture was stirred at 0-5° C. for 30 minutes then for a further 30 minutes at ambient temperature. The solid was removed by filtration and the cake washed with THF. The filtrate was diluted with ethyl acetate and extracted with 2M hydrochloric acid (×3). The combined acid extract was washed with diethyl ether and then made basic by careful addition of potassium carbonate then extracted with diethyl ether (×3). The combined organic layer was dried (Na2SO4), filtered and evaporated to afford the title compound as a brown solid (53.8 g, quantitative yield). LCMS (Method B): RT=3.55 min, M+H+=167/169. 1H NMR (300 MHz, CDCl3): 7.92 (d, J=2.5 Hz, 1H), 7.42 (d, J=2.5 Hz, 1H), 5.00 (s, 2H), 2.10 (s, 3H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
81.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis(triphenylphosphine)dichloropalladium(0)
Quantity
4.49 g
Type
reactant
Reaction Step Two
Quantity
134 mL
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Two
Name
copper (I) iodide
Quantity
1.46 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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